molecular formula C22H18N2O3S2 B2633205 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide CAS No. 941967-34-6

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide

Cat. No. B2633205
CAS RN: 941967-34-6
M. Wt: 422.52
InChI Key: CBIQRXRLSMDPDH-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The solid-state architectures of these compounds are dominated by N−H···N and C−H···O intermolecular hydrogen bonds and further stabilized by other weak interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Scientific Research Applications

Antibacterial Activity

The synthesis of N’-arylamides derived from N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide has been explored for their antibacterial potential . These compounds were tested against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus (S. aureus) with minimal inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among them, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM. Additionally, C13 displayed bactericidal activity against S. aureus ATCC 43300, effectively eliminating the strain after 24 hours of exposure.

Heterocyclic Dyes

Researchers have used the compound N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide as a precursor in the synthesis of heterocyclic azo dyes . These dyes find applications in various fields, including textiles, imaging, and sensing.

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, which share structural similarities with our compound, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes . These findings highlight the potential of related benzothiazole derivatives in pest control.

Synthesis of Benzothiazoles

Efficient methods have been developed for the preparation of 2-substituted benzothiazoles from related precursors . These synthetic pathways contribute to the broader field of heterocyclic chemistry and provide access to diverse benzothiazole derivatives.

Medicinal Chemistry

Benzothiazole derivatives, including our compound, have been associated with diverse biological activities. These include antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties . Several drugs containing the benzothiazole nucleus are available in the market for various therapeutic purposes.

Pharmacokinetic Profile

ADMET calculations for synthesized compounds C1-18 indicate favorable pharmacokinetic profiles . This assessment is crucial for understanding their potential as drug candidates.

Future Directions

Future research could focus on further exploring the anti-inflammatory properties of “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide” and similar compounds . Additionally, the development of new synthetic pathways and the investigation of the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide could be of interest .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)20-14-8-5-11-17(20)21(25)24(15-16-9-3-2-4-10-16)22-23-18-12-6-7-13-19(18)28-22/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQRXRLSMDPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide

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